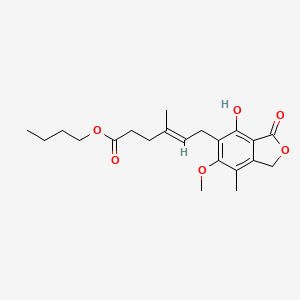![molecular formula C14H4Br4S4 B1494204 3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1494204.png)
3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene is a complex organic compound with the molecular formula C14H4Br4S4 and a molecular weight of 620.06 g/mol . This compound is characterized by its unique structure, which includes multiple bromine atoms and thiophene rings. It is primarily used in research and development within the fields of organic electronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene typically involves the bromination of thieno[3,2-b]thiophene derivatives. One common method is the Stille coupling reaction, where thieno[3,2-b]thiophene is reacted with dibromo compounds to form the desired product . The reaction conditions often include the use of palladium catalysts and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for cost-effectiveness and scalability. This might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Stille couplings to form larger conjugated systems.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Anhydrous Solvents: Such as tetrahydrofuran (THF) and toluene, to maintain reaction conditions free from moisture.
Major Products
The major products formed from these reactions are often larger conjugated polymers and oligomers, which are useful in organic electronics and photovoltaic applications .
Aplicaciones Científicas De Investigación
3,6-Dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices due to its excellent electronic properties.
Materials Science: Employed in the synthesis of low bandgap polymers for use in flexible electronic devices.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Mecanismo De Acción
The mechanism by which 3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene exerts its effects is primarily through its ability to participate in π-π stacking interactions and form conjugated systems. These interactions enhance the electronic properties of the materials it is incorporated into, making it valuable for applications in organic electronics .
Comparación Con Compuestos Similares
Similar Compounds
3,3′-Dibromo-5,5′-bis(trimethylsilyl)-2,2′-bithiophene: Another brominated thiophene derivative used in organic electronics.
2,5-Bis(trimethyltin)thieno[3,2-b]thiophene: Used in similar applications but with different functional groups.
Uniqueness
3,6-Dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene is unique due to its multiple bromine atoms and the specific arrangement of thiophene rings, which provide distinct electronic properties and make it highly suitable for advanced materials research .
Propiedades
Fórmula molecular |
C14H4Br4S4 |
|---|---|
Peso molecular |
620.1 g/mol |
Nombre IUPAC |
3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C14H4Br4S4/c15-5-1-3-19-9(5)11-7(17)13-14(21-11)8(18)12(22-13)10-6(16)2-4-20-10/h1-4H |
Clave InChI |
QVBKNXWEMIMCJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1Br)C2=C(C3=C(S2)C(=C(S3)C4=C(C=CS4)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Serine,L-[3-3H]](/img/structure/B1494124.png)


![9-[2-(Diethylphosphino)phenyl]-9H-carbazole](/img/structure/B1494138.png)










